N2-Methylguanosine-d3

LC-MS/MS Isotope Dilution Quantitative Analysis

N2-Methylguanosine-d3 is the only internal standard that ensures accurate, matrix-corrected quantification of endogenous m²G by LC-MS/MS. Unlike unlabeled analogs or structural mimics, its +3 Da mass shift enables complete chromatographic co-elution and ionization equivalence, eliminating systematic error in isotope dilution workflows. Essential for RNA modification research, enzyme kinetics, and clinical biomarker validation. Specified at ≥98% purity for reliable, reproducible results.

Molecular Formula C11H15N5O5
Molecular Weight 300.29 g/mol
Cat. No. B12381206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Methylguanosine-d3
Molecular FormulaC11H15N5O5
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6?,7+,10-/m1/s1/i1D3
InChIKeySLEHROROQDYRAW-MKKTUXCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Methylguanosine-d3: Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of RNA Modifications


N2-Methylguanosine-d3 (m²G-d3) is a deuterium-labeled analog of the endogenous modified nucleoside N2-methylguanosine (m²G), with three hydrogen atoms on the N2-methyl group replaced by deuterium (molecular weight: 300.29 g/mol) . N2-methylguanosine is a conserved post-transcriptional RNA modification found at specific positions in tRNAs, rRNAs, and more recently identified in eukaryotic mRNAs, where it modulates translation elongation efficiency in a position-dependent manner [1]. The deuterated form, m²G-d3, is supplied at ≥98% purity (vendor specification) and is employed exclusively as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of endogenous m²G via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled N2-Methylguanosine Cannot Substitute for N2-Methylguanosine-d3 in Quantitative LC-MS Workflows


In LC-MS/MS-based quantification, substituting the deuterated internal standard m²G-d3 with unlabeled m²G or a structural analog introduces systematic analytical error that cannot be corrected by post-acquisition calibration. Unlabeled m²G co-elutes with endogenous m²G and produces identical precursor and product ions, making it impossible for the mass spectrometer to distinguish the internal standard signal from the analyte signal—thereby invalidating the fundamental principle of isotope dilution mass spectrometry [1]. Structural analog internal standards (e.g., 2-fluoro-2′-deoxyadenosine used in some modified nucleoside panels) differ in extraction recovery, ionization efficiency, and chromatographic behavior from m²G, resulting in incomplete compensation for matrix-induced ion suppression or enhancement [2]. Stable isotope-labeled internal standards such as m²G-d3 are the only class of internal standards that reliably correct for variable sample preparation losses, matrix effects, and instrument drift because they exhibit physicochemical properties nearly identical to the analyte while remaining distinguishable by a +3 Da mass shift [3].

Quantitative Differentiation of N2-Methylguanosine-d3 Versus Closest Analogs and Unlabeled Counterparts


Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Analyte-Standard Resolution at Baseline

N2-Methylguanosine-d3 exhibits a molecular weight of 300.29 g/mol, exactly +3.02 Da higher than the unlabeled N2-methylguanosine (molecular weight: 297.27 g/mol) . This mass difference results from the substitution of three hydrogen atoms (protium, ¹H) with three deuterium atoms (²H) on the N2-methyl moiety [1]. In MS/MS selected reaction monitoring (SRM) mode, the precursor-to-product ion transitions for m²G-d3 are offset by +3 m/z units relative to endogenous m²G, enabling complete baseline separation in the mass domain without altering chromatographic retention characteristics [2].

LC-MS/MS Isotope Dilution Quantitative Analysis

Compensation for Matrix-Induced Ion Suppression: Normalized Matrix Factor Approach to Unity

While direct matrix effect data for m²G-d3 in RNA hydrolysate matrices are not published as a standalone study, the performance of deuterium-labeled internal standards in compensating for matrix effects can be inferred from class-level evidence using a structurally analogous compound. In a validated LC-MS/MS method for quantifying O⁶-methyl-2′-deoxyguanosine (O⁶-m²dGO) in digested DNA, the deuterated internal standard d₃-O⁶-m²dGO (containing a -CD₃ group analogous to the -CD₃ in m²G-d3) was evaluated for matrix factor (MF) normalization [1]. The mean normalized matrix factor (MFₙₒᵣₘ) was 1.000 for digestion buffer vs. digested DNA and 0.996 for eluent vs. digested DNA, with precision (%CV) of 3% in both conditions [2].

Matrix Effect Ion Suppression Accuracy Precision

Quantitative Assay Performance: Analytical Figures of Merit for m²G Quantification

In a validated multi-column LC-MS/MS method for simultaneous quantification of 15 nucleosides including m²G, the limit of quantitation (LOQ) for N2-methylguanosine was established at 10.0 ng mL⁻¹, with a linear dynamic range extending across multiple orders of magnitude (correlation coefficient r > 0.99 for all nucleosides) [1]. Intra- and inter-assay accuracy and precision satisfied the acceptance criteria of <15% CV for mid-to-high concentrations and <20% CV at the LOQ [2]. While this method utilized 2-fluoro-2′-deoxyadenosine as a generic internal standard, substitution with compound-specific SIL-IS such as m²G-d3 is expected to further reduce variability at the LOQ due to superior co-elution and ionization matching [3].

Limit of Quantitation Linearity Precision

Isotopic Purity and Storage Stability: Vendor-Specified Quality Attributes

N2-Methylguanosine-d3 is supplied at ≥98% chemical purity with deuterium incorporation at the N2-methyl position, as specified by multiple independent vendors [1]. The compound is stable for 3 years when stored as powder at -20°C, 2 years at 4°C, and 6 months at -80°C when dissolved in appropriate solvents . In contrast, unlabeled N2-methylguanosine (analytical standard grade) is typically supplied with similar chemical purity but lacks the deuterium label required for MS-based discrimination .

Isotopic Purity Storage Stability Quality Control

Validated Research and Industrial Application Scenarios for N2-Methylguanosine-d3


Absolute Quantification of m²G in Purified mRNA for Epitranscriptomic Mapping

N2-Methylguanosine-d3 is employed as the internal standard in LC-MS/MS workflows designed to quantify m²G levels in purified mRNA samples. The Jones et al. (2023) study demonstrated that m²G is present in Saccharomyces cerevisiae mRNAs at low to moderate levels and that its introduction into mRNA codons impedes translation elongation in a position-dependent manner [1]. Using m²G-d3 as a SIL-IS enables accurate absolute quantification of m²G abundance (expressed as mol% relative to unmodified guanosine or copies per transcript) across biological replicates and experimental conditions, which is essential for correlating m²G occupancy with functional translation outcomes [2].

Validation and Calibration of Multi-Nucleoside LC-MS/MS Panels

The Jinno et al. (2017) method demonstrated simultaneous quantification of 11 modified nucleosides including m²G within a 10-minute analytical run, achieving LOQs of 0.50–50.0 ng mL⁻¹ and linearity with r > 0.99 [3]. N2-Methylguanosine-d3 serves as the compound-specific internal standard for the m²G channel in such multiplexed panels, replacing generic internal standards (e.g., 2-fluoro-2′-deoxyadenosine) that do not co-elute or ionize identically with m²G. This substitution improves intra-assay precision at the lower end of the calibration range and enables more robust inter-laboratory reproducibility when the method is transferred across instruments or sites [4].

Biomarker Discovery Studies Involving Urinary Modified Nucleoside Profiling

N2-Methylguanosine is excreted in urine and has been investigated alongside other modified nucleosides as a potential non-invasive biomarker for cancer and cellular stress . In such biomarker discovery studies, N2-Methylguanosine-d3 is added to urine samples at a known concentration prior to solid-phase extraction and LC-MS/MS analysis. The deuterated internal standard corrects for variable extraction recovery and matrix effects inherent to urine (e.g., high salt content, pH variability, and endogenous interfering compounds), thereby improving the accuracy and inter-day precision of m²G quantification to within ±15% CV—a prerequisite for clinical assay validation [5].

Mechanistic Studies of RNA Methyltransferases and Demethylases

In studies investigating the enzymatic installation (by methyltransferases such as Trm11 or Trm10) or removal of m²G from RNA substrates, N2-Methylguanosine-d3 is used as an internal standard to quantify changes in m²G abundance following enzyme treatment or genetic manipulation [6]. By spiking m²G-d3 into RNA hydrolysates prior to LC-MS/MS analysis, researchers can accurately determine the fold-change in m²G content between wild-type and methyltransferase-deficient strains, or between in vitro transcribed RNA substrates before and after incubation with recombinant enzymes. This approach provides the quantitative rigor necessary for calculating enzyme kinetic parameters (kcat, Km) and for validating the substrate specificity of putative RNA-modifying enzymes [7].

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